1-Methoxy-3-indolylmethylglucosinolate
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Overview
Description
Preparation Methods
1-Methoxy-3-indolylmethylglucosinolate is naturally occurring in Brassica vegetables and can be extracted from these sources. The synthetic preparation involves the enzymatic hydrolysis of indole glucosinolates by myrosinase, an enzyme that catalyzes the breakdown of glucosinolates into various bioactive compounds . Industrial production methods typically involve the cultivation of Brassica crops under controlled conditions to maximize the yield of glucosinolates, followed by extraction and purification processes .
Chemical Reactions Analysis
1-Methoxy-3-indolylmethylglucosinolate undergoes several types of chemical reactions, including:
Hydrolysis: Catalyzed by myrosinase, leading to the formation of 1-methoxy-3-indolylmethyl alcohol and other breakdown products.
Oxidation: This reaction can produce various oxidized derivatives, which may have different biological activities.
Substitution: The methoxy group can be substituted under certain conditions, leading to the formation of different indole derivatives.
Common reagents used in these reactions include myrosinase for hydrolysis and various oxidizing agents for oxidation reactions. The major products formed from these reactions include 1-methoxy-3-indolylmethyl alcohol and other indole derivatives .
Scientific Research Applications
1-Methoxy-3-indolylmethylglucosinolate has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-Methoxy-3-indolylmethylglucosinolate involves its enzymatic breakdown by myrosinase, leading to the formation of bioactive compounds such as 1-methoxy-3-indolylmethyl alcohol . These breakdown products can form DNA adducts, which are associated with genotoxic effects . The molecular targets include DNA, where the adducts form, and various enzymes involved in detoxification pathways .
Comparison with Similar Compounds
1-Methoxy-3-indolylmethylglucosinolate is similar to other indole glucosinolates such as indol-3-ylmethylglucosinolate, 4-hydroxyindol-3-ylmethylglucosinolate, and 4-methoxyindol-3-ylmethylglucosinolate . These compounds share a common indole structure but differ in their substituents, which can affect their biological activities and breakdown products . The uniqueness of this compound lies in its specific methoxy substitution, which influences its reactivity and the types of bioactive compounds it forms upon hydrolysis .
Properties
IUPAC Name |
[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 2-(1-methoxyindol-3-yl)-N-sulfooxyethanimidothioate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O10S2/c1-27-19-7-9(10-4-2-3-5-11(10)19)6-13(18-29-31(24,25)26)30-17-16(23)15(22)14(21)12(8-20)28-17/h2-5,7,12,14-17,20-23H,6,8H2,1H3,(H,24,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKKMITFKYRCCOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON1C=C(C2=CC=CC=C21)CC(=NOS(=O)(=O)O)SC3C(C(C(C(O3)CO)O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O10S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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